molecular formula C11H9N3O5 B14208674 N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide CAS No. 831203-52-2

N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B14208674
CAS No.: 831203-52-2
M. Wt: 263.21 g/mol
InChI Key: GSSSMCGPENMCGC-UHFFFAOYSA-N
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Description

N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a methoxy group at the 2-position and a nitrofuran moiety at the 5-position, linked through a carboxamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-methoxypyridine, is subjected to nitration to introduce a nitro group at the 4-position, forming 2-methoxy-4-nitropyridine.

    Coupling with Furan Derivative: The nitropyridine intermediate is then coupled with a furan derivative, such as 5-nitrofuran-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid group to a carboxamide group using an amine source, such as ammonia or an amine derivative, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, leading to the disruption of essential biological processes. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, which can induce oxidative stress and cell death in target cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxypyridin-4-yl)-2-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide
  • N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide

Uniqueness

N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide is unique due to its combination of a methoxypyridine ring and a nitrofuran moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable compound for further research and development.

Properties

CAS No.

831203-52-2

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

N-(2-methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C11H9N3O5/c1-18-9-6-7(4-5-12-9)13-11(15)8-2-3-10(19-8)14(16)17/h2-6H,1H3,(H,12,13,15)

InChI Key

GSSSMCGPENMCGC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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